Product packaging for Velmupressin acetate(Cat. No.:)

Velmupressin acetate

Cat. No.: B12427877
M. Wt: 1006.6 g/mol
InChI Key: PNPCMIRIZDDNND-SHZVOLBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery within Vasopressin Analogue Development

The development of Velmupressin is rooted in the extensive history of vasopressin analogue research. Arginine vasopressin (AVP), a naturally occurring nonapeptide hormone, plays a crucial role in regulating water balance and blood pressure. cvphysiology.comwikipedia.org However, its therapeutic and research applications are limited by a short half-life and lack of receptor selectivity. nih.gov This led to the synthesis of numerous analogues with modified structures to enhance stability and receptor specificity. nih.govmdpi.com

A key milestone in this area was the development of Desmopressin (B549326) (dDAVP), a potent and selective agonist for the vasopressin V2 receptor (V2R). nih.govfrontiersin.org While successful, the quest for V2R agonists with different pharmacokinetic profiles continued. The research that led to Velmupressin involved the synthesis of a series of C-terminally truncated analogues of [Val4]dDAVP. nih.gov These modifications were aimed at creating novel, potent, and selective peptidic V2R agonists with a shorter duration of action. nih.gov Velmupressin, identified as compound 38 in this research, emerged from these efforts as a promising candidate for further investigation. nih.gov

Velmupressin (Acetate) as a Selective Vasopressin V2 Receptor Agonist for Research Applications

Velmupressin (acetate) is a potent and highly selective agonist for the vasopressin V2 receptor (V2R). medchemexpress.commedchemexpress.com Its chemical structure is c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt2. medchemexpress.com The V2 receptor is primarily located on the basolateral membrane of the principal cells in the kidney's collecting ducts. mdpi.comdrugbank.com Activation of the V2 receptor initiates a signaling cascade involving adenylyl cyclase and cyclic adenosine (B11128) monophosphate (cAMP), which ultimately leads to the insertion of aquaporin-2 water channels into the apical membrane of these cells. drugbank.comnih.gov This process increases water reabsorption from the urine, resulting in an antidiuretic effect. cvphysiology.commdpi.com

The high selectivity of Velmupressin for the V2 receptor makes it a valuable tool in research. It allows for the specific investigation of V2 receptor-mediated pathways without the confounding effects of V1a or V1b receptor activation, which are associated with vasoconstriction and other physiological responses. cvphysiology.comderangedphysiology.com Research studies have utilized Velmupressin to explore the physiological and pathophysiological roles of the V2 receptor in various systems.

Table 1: In Vitro Potency of Velmupressin (Acetate)

Receptor EC50 (nM)
Human V2 Receptor (hV2R) 0.07 medchemexpress.commedchemexpress.com

Comparative Analysis with Other Vasopressin Analogues and Their Research Utility

Velmupressin's research utility is best understood in comparison to other vasopressin analogues.

Arginine Vasopressin (AVP): The endogenous hormone, AVP, is non-selective, acting on V1a, V1b, and V2 receptors. derangedphysiology.commdpi.com This lack of selectivity limits its use in studies aiming to isolate the effects of a single receptor subtype.

Desmopressin (dDAVP): A well-established selective V2R agonist, dDAVP has a prolonged half-life. nih.govfrontiersin.org This makes it suitable for therapeutic applications requiring sustained antidiuresis. In contrast, Velmupressin was designed to have a shorter half-life, offering researchers a tool to study more transient V2R activation. nih.gov

Terlipressin: This analogue exhibits a strong preference for V1 receptors, making it a potent vasoconstrictor. derangedphysiology.commedchemexpress.com Its primary research and clinical applications are related to its effects on blood pressure and splanchnic circulation. nih.govmedchemexpress.com

V2 Receptor Antagonists (e.g., Tolvaptan, Lixivaptan): These non-peptide antagonists block the V2 receptor and are used to induce aquaresis (water excretion). nih.gov They serve as important research tools to study the consequences of V2 receptor inhibition, providing a complementary approach to agonists like Velmupressin.

The distinct receptor selectivity and pharmacokinetic profiles of these analogues provide researchers with a versatile toolkit to dissect the complex roles of the vasopressin system in health and disease.

Table 2: Comparison of Vasopressin Analogues

Compound Primary Receptor Selectivity Primary Effect
Velmupressin V2 Agonist medchemexpress.commedchemexpress.com Antidiuresis nih.gov
Arginine Vasopressin (AVP) Non-selective (V1a, V1b, V2) derangedphysiology.com Antidiuresis, Vasoconstriction cvphysiology.com
Desmopressin (dDAVP) V2 Agonist nih.govfrontiersin.org Antidiuresis frontiersin.org
Terlipressin V1 Agonist derangedphysiology.commedchemexpress.com Vasoconstriction medchemexpress.com

| Tolvaptan | V2 Antagonist nih.gov | Aquaresis nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H64ClN11O10S2 B12427877 Velmupressin acetate

Properties

Molecular Formula

C44H64ClN11O10S2

Molecular Weight

1006.6 g/mol

IUPAC Name

acetic acid;(2S)-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-15-[(4-chlorophenyl)methyl]-5,8,11,14,17-pentaoxo-9-propan-2-yl-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-N-[4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C42H60ClN11O8S2.C2H4O2/c1-24(2)35-40(61)51-30(22-33(44)55)37(58)52-31(41(62)54-17-5-9-32(54)39(60)47-15-3-4-16-48-42(45)46)23-63-18-7-10-34(56)49-28(20-25-11-13-26(43)14-12-25)36(57)50-29(38(59)53-35)21-27-8-6-19-64-27;1-2(3)4/h6,8,11-14,19,24,28-32,35H,3-5,7,9-10,15-18,20-23H2,1-2H3,(H2,44,55)(H,47,60)(H,49,56)(H,50,57)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,48);1H3,(H,3,4)/t28-,29-,30-,31-,32-,35-;/m0./s1

InChI Key

PNPCMIRIZDDNND-SHZVOLBVSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CS2)CC3=CC=C(C=C3)Cl)C(=O)N4CCC[C@H]4C(=O)NCCCCN=C(N)N)CC(=O)N.CC(=O)O

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CS2)CC3=CC=C(C=C3)Cl)C(=O)N4CCCC4C(=O)NCCCCN=C(N)N)CC(=O)N.CC(=O)O

Origin of Product

United States

Chemical Synthesis and Analog Development for Research Purposes

Synthetic Methodologies for Velmupressin (Acetate)

The synthesis of Velmupressin (acetate) for research applications is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), a method that allows for the efficient construction of a specific peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for producing peptides like Velmupressin (acetate) by assembling amino acids in a stepwise manner on an insoluble polymer support, or resin. The fundamental principle involves anchoring the C-terminal amino acid of the target peptide to this solid support. This immobilization simplifies the entire process, as it allows for the use of excess reagents to drive reactions to completion, with subsequent removal of these reagents and byproducts through simple washing and filtration steps, while the growing peptide chain remains securely attached to the resin.

A typical SPPS cycle for extending the peptide chain consists of two main steps: deprotection and coupling. The most commonly used strategy in modern SPPS is the Fluorenylmethyloxycarbonyl (Fmoc) chemistry. In this approach, the α-amino group of the incoming amino acid is temporarily protected by an Fmoc group. This group is stable under acidic conditions but can be readily removed by a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).

The process for Velmupressin (acetate) synthesis follows these general principles:

Resin Preparation: An appropriate resin is selected and prepared to anchor the first amino acid.

Amino Acid Attachment: The C-terminal amino acid is covalently linked to the solid support.

Deprotection: The temporary Nα-Fmoc protecting group is removed from the attached amino acid to expose a free amine.

Coupling: The next Fmoc-protected amino acid in the sequence is activated and added, forming a peptide bond with the free amine of the preceding residue.

Washing: The resin is thoroughly washed to remove excess reagents and soluble byproducts.

Iteration: The deprotection, coupling, and washing steps are repeated sequentially until the entire peptide chain of Velmupressin is assembled.

This cyclic process allows for the precise and controlled construction of the desired peptide sequence on the solid support.

Several critical reaction steps are involved in synthesizing research-grade Velmupressin (acetate) and ensuring its purity.

Key Reaction Steps:

Fmoc Deprotection: The removal of the N-terminal Fmoc group is typically achieved using a 20% piperidine solution in dimethylformamide (DMF).

Peptide Coupling: The formation of the amide bond between amino acids is facilitated by coupling reagents that activate the carboxylic acid group of the incoming amino acid.

Cyclization: A crucial step in the synthesis of Velmupressin is the formation of an intramolecular disulfide bond between cysteine residues. This cyclization is essential for creating the peptide's conformation required for its biological activity. The process is typically performed after the linear peptide has been assembled, often while still on the resin or after cleavage, through oxidation.

Cleavage and Final Deprotection: Once the peptide sequence is complete, it is cleaved from the resin. Simultaneously, the permanent protecting groups on the amino acid side chains are removed. This is commonly accomplished using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (B1312306) and water (e.g., TFA/TIS/H₂O 95:2.5:2.5) to prevent side reactions.

Acetylation: The final product undergoes acetylation to yield Velmupressin acetate (B1210297).

Purification Strategies: Following cleavage from the resin, the crude peptide product contains the desired molecule along with various impurities from incomplete reactions or side reactions. The primary method for purifying research-grade Velmupressin (acetate) is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the target peptide from impurities based on differences in hydrophobicity. The crude peptide mixture is passed through a column containing a nonpolar stationary phase, and a gradient of increasing organic solvent is used to elute the components. Fractions are collected and analyzed, and those containing the pure peptide are pooled. The final step often involves lyophilization (freeze-drying) to obtain the purified peptide as a stable, dry powder. The purity of the final product is typically verified using analytical RP-HPLC and mass spectrometry.

The stability of Velmupressin (acetate) in a research setting is crucial for obtaining reliable experimental results. As a peptide, it is susceptible to several chemical transformations that can affect its integrity and activity.

Potential Chemical Transformations:

Hydrolysis: The peptide bonds within Velmupressin can be hydrolyzed (broken down) under strong acidic or basic conditions, leading to the fragmentation of the peptide chain into its constituent amino acids or smaller peptides.

Oxidation: Cysteine residues are susceptible to oxidation, which is a key step in forming the desired disulfide bridge. However, other residues can also undergo unwanted oxidation, potentially altering the peptide's structure and function.

Deamidation: The asparagine residue in the Velmupressin sequence contains a side-chain amide group that can undergo deamidation, a common degradation pathway for peptides.

To mitigate degradation, research-grade Velmupressin (acetate) is typically handled and stored under specific conditions. It is often supplied as a lyophilized powder and should be stored in a sealed container away from moisture at low temperatures, such as -20°C for short-term storage or -80°C for long-term storage, to minimize chemical degradation. Once reconstituted in a solvent, peptide solutions are generally less stable and should be used promptly or stored at low temperatures for a limited time.

ParameterCondition/ReagentOutcome
Deprotection 20% Piperidine in DMFRemoval of N-terminal Fmoc group
Cleavage TFA/TIS/H₂O (95:2.5:2.5)Cleavage from resin & side-chain deprotection
Purification Reverse-Phase HPLCSeparation from impurities
Storage Lyophilized powder at -20°C to -80°CEnhanced long-term stability
Degradation Path Strong acid/baseHydrolysis of peptide bonds

Design and Synthesis of Velmupressin (Acetate) Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of Velmupressin (acetate) relates to its biological activity at vasopressin receptors. These studies involve the rational design and synthesis of various analogues with specific structural modifications.

The rational design of Velmupressin analogues is guided by the known structures of vasopressin and its receptors. The goal is to create new molecules with altered properties, such as enhanced receptor selectivity (e.g., V2 vs. V1a), improved stability, or different functional activities (agonist vs. antagonist).

Several strategies are employed in the rational design of such analogues:

Amino Acid Substitution: One of the most common approaches is to replace specific amino acids in the Velmupressin sequence. For example, substituting an amino acid with a non-proteinogenic one, like α-aminoisobutyric acid (Aib), can confer selectivity for a particular receptor subtype. Alanine scanning, where residues are systematically replaced by alanine, can help identify which amino acids are critical for receptor binding and activation.

Backbone Modification: Altering the peptide backbone, for instance through N-methylation, can increase resistance to enzymatic degradation and influence the peptide's conformation.

Conformational Constraint: The introduction of additional cyclic constraints, beyond the native disulfide bridge, can lock the peptide into a specific conformation that may favor binding to a particular receptor. This can be achieved through sidechain-to-sidechain or terminus-to-sidechain cyclization.

Computational Modeling: Molecular modeling and docking simulations are increasingly used to predict how modifications to the peptide structure will affect its interaction with the receptor's binding pocket. This allows researchers to prioritize which analogues are most likely to have the desired properties before undertaking their chemical synthesis.

The synthesis of rationally designed analogues utilizes the principles of SPPS, with additional steps to incorporate the desired modifications.

Modification ApproachDescriptionPurpose in SAR Studies
Amino Acid Substitution Replacing native amino acids with natural or non-natural variants (e.g., D-amino acids, Aib). To probe the role of individual side chains in receptor binding and selectivity.
Cyclization Forming covalent bonds between different parts of the peptide (e.g., disulfide, amide, or thioether bonds). To impose conformational constraints and mimic specific secondary structures, enhancing stability and selectivity.
N-Methylation Adding a methyl group to the backbone amide nitrogen. To increase resistance to proteolysis and alter hydrogen bonding patterns, affecting conformation.
PEGylation Covalently attaching polyethylene (B3416737) glycol (PEG) chains. To improve solubility and pharmacokinetic properties.
Chimeric Peptides Fusing the sequence of Velmupressin with another peptide sequence. To combine the properties of two different peptides or explore novel receptor interactions.

These methodological approaches provide a versatile toolkit for researchers to systematically modify the structure of Velmupressin (acetate). By synthesizing and testing these analogues, a detailed understanding of the structure-activity relationships governing its function as a V2 receptor agonist can be developed.

Molecular Pharmacology of Velmupressin Acetate

Receptor Binding and Selectivity Characteristics

The pharmacological profile of Velmupressin is defined by its specific and high-affinity interaction with the vasopressin V2 receptor, distinguishing it from other related receptor subtypes.

Velmupressin is characterized as a potent and selective vasopressin V2 receptor (V2R) agonist. Its chemical structure is designed to effectively bind to and activate the V2R, mimicking the action of the endogenous hormone arginine vasopressin (AVP) at this specific receptor. The agonistic activity of Velmupressin at the V2R initiates the physiological responses typically associated with the activation of this receptor, which is primarily involved in the regulation of water reabsorption in the kidneys.

The potency of Velmupressin as a V2R agonist has been quantified through in vitro assays, which measure its effective concentration to elicit a half-maximal response (EC50). Studies have demonstrated that Velmupressin exhibits high potency, with specific EC50 values of 0.07 nM for the human V2 receptor (hV2R) and 0.02 nM for the rat V2 receptor (rV2R). This strong potency profile underscores its efficacy in activating the V2 receptor at very low concentrations.

EC50 Values of Velmupressin for Vasopressin V2 Receptors
ReceptorEC50 Value (nM)
Human V2 Receptor (hV2R)0.07
Rat V2 Receptor (rV2R)0.02

A key characteristic of Velmupressin is its high selectivity for the V2 receptor over other related receptors in the vasopressin/oxytocin (B344502) family. The vasopressin and oxytocin receptors, including the vasopressin V1a, V1b, and the oxytocin receptor (OTR), share a significant degree of structural homology, which can lead to cross-reactivity with non-selective ligands. However, Velmupressin has been engineered to exhibit a high degree of specificity, with research indicating a lack of significant cross-reactivity with the V1a, V1b, and oxytocin receptors. This selectivity is crucial as it minimizes off-target effects that could arise from the activation of other receptor subtypes, which mediate different physiological functions such as vasoconstriction (V1a) and ACTH release (V1b).

Intracellular Signaling Pathways Modulated by Velmupressin (Acetate)

Upon binding to the V2 receptor, Velmupressin initiates a cascade of intracellular events, beginning with the activation of a G protein-coupled receptor and leading to the production of a key second messenger.

The vasopressin V2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. The binding of an agonist like Velmupressin to the V2R induces a conformational change in the receptor. This change facilitates the coupling of the receptor to a heterotrimeric G protein, specifically the stimulatory G protein, Gs. Upon activation, the Gs protein dissociates its α-subunit (Gαs), which then goes on to interact with and activate downstream effector enzymes.

Following its activation by the receptor-agonist complex, the Gs protein stimulates the activity of the enzyme adenylate cyclase. Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). This leads to an increase in the intracellular concentration of cAMP, which acts as a second messenger. The elevated levels of cAMP then activate protein kinase A (PKA), which in turn phosphorylates various downstream proteins, ultimately leading to the cellular response associated with V2 receptor activation, such as the translocation of aquaporin-2 water channels in the kidney.

Downstream Signaling Cascades and Target Protein Phosphorylation (e.g., Protein Kinase A activation)

The binding of Velmupressin (acetate) to the V2 receptor triggers a well-defined signaling cascade that is characteristic of V2R activation by its endogenous ligand, arginine vasopressin (AVP). This pathway is primarily mediated by the stimulatory G protein, Gs. Upon agonist binding, the V2R undergoes a conformational change that facilitates the activation of Gs, which in turn stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger.

The elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby activating them. The active PKA catalytic subunits then phosphorylate a variety of downstream target proteins on specific serine and threonine residues. These phosphorylation events are critical for mediating the physiological effects of V2R activation. While this is the established mechanism for V2R agonists, specific studies quantifying PKA activation or identifying the full scope of phosphorylated target proteins directly in response to Velmupressin (acetate) are not extensively detailed in the current body of scientific literature.

Key Downstream Effects of V2 Receptor Activation:

Step Molecule/Process Description
1 Ligand Binding Velmupressin (acetate) binds to the V2 receptor.
2 G Protein Activation The receptor activates the Gs alpha subunit.
3 Adenylyl Cyclase Activated Gs stimulates adenylyl cyclase to produce cAMP.
4 PKA Activation Increased cAMP levels activate Protein Kinase A.
5 Protein Phosphorylation PKA phosphorylates target proteins, such as Aquaporin-2.

Regulation of Aquaporin-2 Water Channel Translocation in Renal Cells (in vitro models)

A primary physiological consequence of V2R activation in the principal cells of the kidney's collecting ducts is the regulation of water reabsorption. This is achieved through the translocation of Aquaporin-2 (AQP2) water channels to the apical plasma membrane. The activation of PKA by the Velmupressin-induced signaling cascade is central to this process.

PKA-mediated phosphorylation of AQP2, particularly at the serine-256 residue, is a key signal for the trafficking of AQP2-containing vesicles to the cell surface. This phosphorylation event facilitates the fusion of these vesicles with the apical membrane, thereby increasing the density of AQP2 water channels and enhancing water permeability. This leads to increased water reabsorption from the urine back into the bloodstream. Upon removal of the V2R agonist, AQP2 is retrieved from the plasma membrane via endocytosis, a process that is also regulated by its phosphorylation state.

Ligand-Receptor Interactions and Molecular Modeling

Understanding the precise interactions between Velmupressin (acetate) and the V2 receptor is crucial for elucidating its mechanism of action and for the design of novel therapeutic agents. Molecular modeling and computational approaches provide valuable insights into these interactions.

Characterization of Velmupressin (Acetate) Binding Sites on the V2 Receptor

The binding of agonists to the V2 receptor occurs within a pocket formed by the transmembrane helices of the receptor. While specific studies characterizing the binding site for Velmupressin (acetate) are limited, extensive research on the V2 receptor's interaction with its native ligand, AVP, and other analogs has identified key amino acid residues that are critical for ligand binding and receptor activation. These studies provide a framework for understanding how Velmupressin (acetate) likely interacts with the V2R.

Molecular modeling studies, often based on the crystal structure of related GPCRs, have been employed to predict the binding pose of various ligands within the V2R. These models suggest that both polar and non-polar interactions within the transmembrane domains are important for high-affinity binding.

Computational Approaches to Ligand-Receptor Dynamics and Conformational Changes

Computational methods, such as molecular dynamics (MD) simulations, have been instrumental in exploring the dynamic nature of the V2 receptor and the conformational changes that occur upon ligand binding and activation. These simulations can model the receptor's flexibility and how it adapts to accommodate an agonist like Velmupressin (acetate).

MD simulations can reveal the subtle movements of the transmembrane helices and extracellular loops that are necessary for the transition from an inactive to an active receptor state. This activation process is essential for the subsequent coupling to and activation of the Gs protein. While specific computational studies on the dynamics of the Velmupressin-V2R complex are not widely published, the principles derived from simulations with other V2R ligands are applicable. These studies highlight the importance of specific intramolecular contacts and the role of water molecules in the activation mechanism.

Structure Activity Relationship Sar Studies of Velmupressin Acetate and Its Analogues

Identification of Key Structural Motifs for Potent and Selective V2 Receptor Agonism

Research leading to Velmupressin identified several key structural motifs essential for achieving high potency and selectivity for the V2 receptor. The parent molecule for this series of analogues, desmopressin (B549326) (dDAVP), is itself a potent V2 agonist. The development of Velmupressin involved modifications designed to enhance V2 receptor agonism while improving pharmacokinetic properties.

The structure of Velmupressin is c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-d-Arg-NEt₂. Analysis of this structure and related compounds reveals critical motifs:

A Modified N-Terminus and Ring Structure: The replacement of the N-terminal 3-mercaptopropionic acid (Mpa) of dDAVP with 4-aminobutyric acid (Bua) forms a key part of the cyclic structure. This modification, along with substitutions at positions 2 and 3, is crucial for receptor interaction.

Aromatic Residues at Positions 2 and 3: The introduction of non-standard aromatic amino acids, p-chlorophenylalanine (Cpa) at position 2 and Thienylalanine (Thi) at position 3, significantly influences the peptide's binding affinity and functional potency at the V2 receptor.

A Truncated and Modified C-Terminus: The replacement of the C-terminal Glycinamide (B1583983) (Gly-NH₂) found in vasopressin with a Pro-d-Arg-NEt₂ sequence is a defining feature. This C-terminal truncation and modification are instrumental in modulating the peptide's half-life and clearance mechanisms.

These combined modifications resulted in Velmupressin, a compound with an EC₅₀ of 0.07 nM at the human V2 receptor (hV₂R), demonstrating its high potency.

Impact of Specific Amino Acid Modifications on Velmupressin (Acetate) Activity

A primary strategy in the design of Velmupressin was the synthesis of C-terminally truncated analogues. Earlier research on vasopressin analogues had already established that the C-terminal glycinamide is not an absolute requirement for V2 agonism, as desGly(NH₂) analogues could retain substantial activity. This opened the door for significant modifications at this position to alter the compound's pharmacokinetic profile.

In the development of Velmupressin, the entire C-terminal tripeptide tail of vasopressin (Pro-Arg-Gly-NH₂) was replaced. In Velmupressin (compound 38 in the developmental series), this was substituted with Pro-d-Arg-NEt₂. Another potent analogue from the same study, compound 19 , featured a C-terminal Pro-Agm (Agmatine) substitution. These modifications were found to be compatible with high V2 receptor potency while successfully reducing the peptide's duration of action by increasing its susceptibility to clearance.

Table 1: Effect of C-Terminal Modifications on V₂ Receptor Potency
CompoundC-Terminal StructureV₂R Agonist Potency (EC₅₀, nM)
dDAVP (Reference)-Pro-Arg-Gly-NH₂0.08
Velmupressin (Compound 38)-Pro-d-Arg-NEt₂0.07
Compound 19-Pro-Agm0.03

Data sourced from Wiśniewski et al., J Med Chem, 2019.

The disulfide bridge between positions 1 and 6 is a hallmark of the vasopressin peptide family, creating a cyclic structure essential for biological activity. Modifications to this part of the molecule can significantly impact peptide conformation and, consequently, receptor binding and activation. In Velmupressin, the N-terminal end that forms this bridge has been modified from the 3-mercaptopropionic acid (Mpa) found in dDAVP to 4-aminobutyric acid (Bua).

This alteration at the "scaffold" of the peptide ring directly influences the conformational stability and flexibility of the molecule. While the disulfide bond itself is maintained with the Cysteine at position 6, the change in the N-terminal component subtly adjusts the ring's geometry. This fine-tuning of the peptide's three-dimensional structure is critical for optimizing its interaction with the V2 receptor binding pocket.

Beyond the terminal modifications, specific amino acid substitutions within the peptide ring were found to be critical for high V2 receptor agonism. The SAR studies leading to Velmupressin systematically explored substitutions at positions 2, 3, and 4.

Position 2: Substitution with p-chlorophenylalanine (Cpa) was identified as a favorable modification for enhancing potency.

Position 3: The incorporation of Thienylalanine (Thi) at this position also contributed positively to the agonist activity.

Position 4: The parent compound for the optimization series was [Val⁴]dDAVP, indicating that Valine at position 4 is a key residue for maintaining high V2 agonism while often reducing V1a (vasopressor) activity, thereby improving selectivity.

These substitutions, particularly the introduction of unnatural aromatic amino acids, likely enhance binding affinity through specific hydrophobic or electronic interactions within the V2 receptor's binding site.

Correlation of Structural Changes with Preclinical Pharmacokinetic Profiles in Animal Models

A key objective in the development of Velmupressin was to create a short-acting V2 agonist, a feature desirable in certain clinical contexts to avoid prolonged antidiuresis. The SAR studies therefore closely correlated structural modifications with the resulting pharmacokinetic profiles in animal models, primarily rats.

The C-terminal truncations and modifications explored in the Velmupressin development program were highly successful in modulating pharmacokinetic parameters. It was demonstrated that these truncated analogues exhibit increased systemic clearance (CL) and a shorter half-life (t₁/₂) in rats compared to the parent compound, dDAVP.

For instance, Velmupressin showed a systemic clearance of 131 mL/min/kg and a half-life of only 11 minutes in rats. This is a significant alteration from dDAVP, which is known for its longer duration of action. The research indicated that increasing the number of carbon atoms in the structure, which enhances lipophilicity, led to a corresponding increase in systemic clearance. This suggests that the modifications shifted the primary elimination route away from solely renal excretion, which is dominant for dDAVP, towards other mechanisms such as proteolysis or transport into organs.

Table 2: Pharmacokinetic Profiles of Velmupressin Analogues in Rats
CompoundSystemic Clearance (CL) (mL/min/kg)Half-Life (t₁/₂) (min)
dDAVP (Reference)14.438
Velmupressin (Compound 38)13111
Compound 1911112

Data sourced from Wiśniewski et al., J Med Chem, 2019.

This direct correlation between specific structural changes—namely, C-terminal truncation and modification—and a significant increase in systemic clearance and reduction in half-life in a rodent model exemplifies a successful application of SAR principles to tailor the pharmacokinetic profile of a peptide therapeutic.

Assessment of Metabolic Stability of Velmupressin (Acetate) Analogues in vitro

The development of peptide-based therapeutics, such as analogues of vasopressin, necessitates a thorough evaluation of their metabolic stability. Peptides are often susceptible to rapid degradation by peptidases in the body, leading to a short biological half-life. For instance, the natural hormone arginine vasopressin (AVP) has a plasma half-life of only 6-20 minutes. Consequently, a primary goal in the design of analogues like Velmupressin is to introduce structural modifications that enhance resistance to enzymatic degradation while maintaining desired biological activity. The assessment of this stability is a critical step, and it is typically initiated using in vitro models that predict in vivo metabolic fate.

In vitro metabolic stability studies are essential for guiding drug design, understanding structure-activity relationships (SAR), and predicting pharmacokinetic parameters such as in vivo clearance. These assessments are commonly performed in various biological matrices, including plasma, liver microsomes, hepatocytes, and tissue slices. Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) enzymes, making them a cost-effective model for studying Phase I metabolism. Hepatocytes, or whole liver cells, offer a more comprehensive model as they contain a full suite of both Phase I and Phase II metabolic enzymes and cofactors.

A key example of such an assessment can be found in studies of desmopressin (DDAVP), a well-established synthetic analogue of vasopressin. Research into fatty acid conjugates of DDAVP utilized an in vitro liver slice metabolic system to investigate degradation rates. In this study, the metabolism of DDAVP and several of its lipidized analogues followed first-order kinetics, allowing for the determination of their metabolic half-lives. The findings demonstrated that structural modifications, in this case, the length of the conjugated fatty acid chain, had a profound impact on metabolic stability.

For example, conjugation with shorter fatty acid chains, as in DPH (hexanoic acid conjugate) and DPD (decanoic acid conjugate), resulted in much faster degradation compared to the parent DDAVP. Conversely, the palmitic acid conjugate (DPP) was metabolized significantly slower than DDAVP, indicating that this specific modification successfully enhanced metabolic stability in the in vitro system.

The results from this research highlight how in vitro models are used to screen and select analogues with improved pharmacokinetic profiles. The data below summarizes the half-life of DDAVP and its analogues in the liver slice model.

Table 1: In Vitro Metabolic Half-Life of Desmopressin (DDAVP) and its Fatty Acid Analogues

CompoundModificationMetabolic Half-Life (hours)
DDAVPParent Peptide0.30
DPHHexanoic Acid Conjugate0.01
DPDDecanoic Acid Conjugate0.06
DPPPalmitic Acid Conjugate3.44

This systematic in vitro evaluation is fundamental in the development pathway of new vasopressin analogues. By comparing the metabolic stability of a series of structurally related compounds, researchers can establish a clear SAR, identifying the chemical motifs that confer resistance to enzymatic breakdown. This information is invaluable for the rational design of novel peptide drugs with optimized duration of action and predictable pharmacokinetic behavior.

Preclinical Pharmacodynamics and Biological Effects in Research Models

In Vitro Pharmacological Characterization of Velmupressin (Acetate)

The initial pharmacological assessment of Velmupressin (acetate) involved a series of in vitro studies to determine its potency and functional activity at the V2 receptor.

Velmupressin (acetate) has demonstrated high potency as a V2 receptor agonist in cell-based assays. Studies utilizing cell lines, such as Human Embryonic Kidney (HEK293) cells engineered to express specific vasopressin receptor subtypes, are standard for characterizing the affinity and efficacy of new compounds. The primary functional response to V2 receptor activation is the stimulation of adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The potency of Velmupressin (acetate) is quantified by its half-maximal effective concentration (EC50), which represents the concentration required to elicit 50% of the maximum biological response. In these assays, Velmupressin (acetate) was found to be a highly potent agonist for both the human and rat V2 receptors.

Table 1: In Vitro Potency of Velmupressin at V2 Receptors

Receptor Subtype EC50 Value (nM)
Human V2 Receptor (hV2R) 0.07

The antidiuretic effect of vasopressin and its analogues is mediated at the cellular level by the translocation of aquaporin-2 (AQP2) water channels to the apical plasma membrane of principal cells in the kidney's collecting ducts. In vitro assessment of this activity typically involves the use of cultured kidney-derived cell lines that endogenously or exogenously express the V2 receptor and AQP2. Upon activation of the V2 receptor by an agonist like Velmupressin (acetate), the resultant cAMP signaling cascade initiates a process that mobilizes AQP2 from intracellular vesicles to the cell surface. This insertion of water channels increases the cell membrane's permeability to water, which is the fundamental mechanism for water reabsorption in the kidney. The evaluation of AQP2 translocation in these cell line models serves as a crucial in vitro surrogate for predicting in vivo antidiuretic activity.

In Vivo Mechanistic Studies in Non-Human Animal Models

Following in vitro characterization, the biological effects of Velmupressin (acetate) are examined in living organisms to understand its physiological impact on fluid balance, hemostasis, and renal function.

The primary in vivo effect of a potent V2 receptor agonist is antidiuresis, the reduction of urine output. This is typically evaluated in rodent models, such as rats, where key parameters like urine volume and urine osmolality are measured following administration of the compound. Specialized animal models, like the Brattleboro rat, which has a genetic deficiency in vasopressin production and thus exhibits symptoms of diabetes insipidus, are particularly useful for studying the efficacy of vasopressin analogues. In such models, the administration of a V2 agonist like Velmupressin (acetate) is expected to produce a dose-dependent decrease in urine output and a corresponding increase in urine concentration, demonstrating its ability to promote renal water reabsorption and restore fluid homeostasis.

Beyond its role in fluid balance, the V2 receptor is known to be involved in hemostasis. The synthetic V2 agonist desmopressin (B549326), for example, is used clinically to control bleeding in certain disorders. The mechanism of action involves the activation of V2 receptors located on vascular endothelial cells. This stimulation triggers the release of von Willebrand factor (vWF) and coagulation factor VIII (FVIII) from their storage sites within the Weibel-Palade bodies of endothelial cells. The subsequent increase in plasma concentrations of vWF and FVIII enhances platelet adhesion and coagulation, respectively, thereby promoting hemostasis. Preclinical bleeding models in animals are used to investigate whether Velmupressin (acetate) shares this hemostatic mechanism, by measuring plasma levels of vWF and FVIII and assessing its ability to control bleeding time after administration.

To confirm that the physiological effects of Velmupressin (acetate) are mediated through the intended pathway, studies in animal models examine its direct impact on renal tissue and vasopressin signaling. The binding of vasopressin or its agonists to the V2 receptor in the kidney's collecting duct cells is the initiating event for water reabsorption. In vivo studies can verify the engagement of this pathway by analyzing kidney tissue from treated animals for downstream molecular markers. This includes measuring increases in cAMP levels and detecting the phosphorylation of AQP2, which is the critical step that precedes its insertion into the apical membrane. Confirming these molecular events in animal models provides direct evidence that Velmupressin (acetate) functions by activating the V2 receptor signaling cascade to modulate renal function.

Analysis of Cardiovascular Effects in Preclinical Animal Systems (excluding pressor effects as a primary focus if not V2-mediated)

Detailed cardiovascular safety pharmacology studies specifically for Velmupressin (acetate) in preclinical animal models are not extensively described in publicly available scientific literature. However, its cardiovascular profile can be inferred from its highly selective mechanism of action as a potent vasopressin V2 receptor (V2R) agonist.

The cardiovascular effects of vasopressin analogues are primarily dictated by their affinity for V1 and V2 receptors. V1 receptors are predominantly found on vascular smooth muscle cells, and their activation leads to vasoconstriction, a direct pressor effect. In contrast, V2 receptors are mainly located in the renal collecting ducts and are not directly involved in vasoconstriction. Preclinical research has established that V2 receptor activity does not inherently produce a vasoactive effect or synergize with V1 receptor-mediated actions to cause vasoconstriction.

Given that Velmupressin is a highly selective V2R agonist, it is not expected to produce significant direct pressor effects, which are characteristic of V1R activation. Any observed cardiovascular effects would likely be secondary to its primary V2R-mediated antidiuretic function, such as changes in fluid volume, or related to other physiological feedback mechanisms like baroreflex modulation, which has been observed with other V2 agonists in certain research models. The acetate (B1210297) salt form of the compound is not anticipated to have significant independent cardiovascular effects in this context.

The table below illustrates the principle of how receptor selectivity among different vasopressin analogues corresponds to their expected primary cardiovascular effects.

CompoundPrimary Receptor Target(s)Expected Primary Cardiovascular Effect in Preclinical Models
VelmupressinV2 (Highly Selective)Minimal to no direct vasoconstriction; potential for indirect effects secondary to fluid retention or baroreflex modulation.
Arginine Vasopressin (Endogenous)V1 and V2 (Non-selective)Potent vasoconstriction (pressor effect) via V1 receptor activation.
DesmopressinV2 (Highly Selective)Minimal to no direct vasoconstriction at therapeutic doses.
TerlipressinV1 > V2Significant vasoconstriction via V1 receptor activation.

Comparative Pharmacodynamic Studies with Endogenous Ligands and Other Synthetic Analogues in Research Models

Velmupressin (acetate) is characterized in preclinical research as a potent, selective, and short-acting peptidic V2 receptor agonist. Its pharmacodynamic profile is distinguished by its high affinity and functional activity at the V2 receptor, which contrasts with the broader activity of the endogenous ligand, arginine vasopressin (AVP), and the profiles of other synthetic analogues like desmopressin.

Arginine Vasopressin (AVP): The endogenous ligand AVP is a non-selective agonist, activating both V1 and V2 receptors. This non-selectivity means that AVP elicits a wide range of physiological responses, including both antidiuresis (V2-mediated) and vasoconstriction (V1-mediated).

Desmopressin (dDAVP): Desmopressin is a well-established synthetic analogue of vasopressin, renowned for its high selectivity for the V2 receptor, with some reports suggesting its affinity for the V2 receptor is over 1500 times greater than for the V1 receptor. This selectivity minimizes the pressor effects associated with AVP, making it a potent antidiuretic agent.

Velmupressin: Velmupressin demonstrates a pharmacodynamic profile of a highly potent and selective V2 receptor agonist. In vitro studies have determined its EC₅₀ values—a measure of its concentration required to elicit a half-maximal response—to be exceptionally low. For the human V2 receptor (hV2R), the EC₅₀ is reported as 0.07 nM, and for the rat V2 receptor (rV2R), it is 0.02 nM. These values indicate a very high potency, suggesting that Velmupressin can activate V2 receptors at very low concentrations. This high potency, combined with its selectivity, defines its primary biological effect as a powerful antidiuretic agent, similar to desmopressin, but with its own distinct molecular characteristics.

The following table provides a comparative overview of the key pharmacodynamic parameters for Velmupressin, AVP, and Desmopressin.

CompoundReceptor Selectivity ProfilePotency (Reported EC₅₀ / Activity)Primary Pharmacodynamic Effect
VelmupressinHighly selective for V2 ReceptorEC₅₀: 0.07 nM (human V2R), 0.02 nM (rat V2R)Antidiuresis
Arginine Vasopressin (AVP)Non-selective (V1 and V2 Receptors)Acts as a potent agonist at both V1 and V2 receptors.Antidiuresis and Vasoconstriction
DesmopressinHighly selective for V2 Receptor (~1500x over V1)Potent V2 agonist with minimal V1 activity.Antidiuresis

Methodological Approaches for Velmupressin Acetate Research

In Vitro Assay Systems for Molecular and Cellular Studies

In vitro systems are fundamental for the initial characterization of Velmupressin's interaction with its target receptor and the subsequent cellular signaling cascades. These assays provide quantitative data on receptor affinity, potency, and the specific intracellular pathways activated by the compound.

Radioligand binding assays are a cornerstone for determining the affinity of a ligand, such as Velmupressin, for its receptor. These assays are considered a gold standard due to their sensitivity and robustness. The general principle involves incubating a source of V2 receptors (e.g., membrane preparations from cells expressing the receptor) with a radiolabeled ligand that is known to bind to the receptor, such as [3H]arginine-vasopressin ([3H]AVP).

In a competitive binding assay format, various concentrations of an unlabeled competitor, in this case, Velmupressin (acetate), are added to the incubation mixture. The unlabeled compound competes with the radioligand for binding to the V2 receptor. By measuring the displacement of the radioligand at different concentrations of Velmupressin, an inhibition constant (Kᵢ) can be calculated. The Kᵢ value is an inverse measure of the binding affinity; a lower Kᵢ value signifies a higher affinity of the compound for the receptor. These assays can be performed using different techniques, such as filtration methods that separate bound from free radioligand, to quantify the radioactivity associated with the receptors.

Once receptor binding is established, cell culture models are used to analyze the functional consequences of this interaction, specifically the activation of intracellular signaling pathways. For Velmupressin, which targets the V2 receptor, the primary signaling pathways of interest are cyclic adenosine (B11128) monophosphate (cAMP) accumulation and, to a lesser extent, intracellular calcium mobilization.

cAMP Accumulation Assays: The V2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the stimulatory G protein (Gₛ). Upon agonist binding, Gₛ activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. Therefore, measuring the accumulation of intracellular cAMP is a direct indicator of V2 receptor activation. Assays are typically conducted in cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, that have been engineered to express the human or rat V2 receptor. Following incubation with Velmupressin, cells are lysed, and the amount of cAMP is quantified using various methods, including competitive immunoassays or biosensor-based systems like GloSensor™, which uses a modified luciferase to produce a light signal in the presence of cAMP.

Calcium Mobilization Assays: While the V2 receptor's primary signaling is through cAMP, GPCR activation can be complex and sometimes lead to the mobilization of intracellular calcium (Ca²⁺). Calcium mobilization assays measure changes in the concentration of free intracellular Ca²⁺ following receptor stimulation. These assays often use cell-permeable fluorescent dyes, such as Fluo-4, that exhibit increased fluorescence upon binding to calcium. When cells expressing the V2 receptor are exposed to an agonist, any resulting increase in intracellular calcium is detected as a change in fluorescence, which can be measured in real-time using a fluorometric imaging plate reader (FLIPR). This method is crucial for understanding the full spectrum of signaling pathways that a compound like Velmupressin might modulate.

Functional reporter assays provide an alternative and powerful method for quantifying receptor activation by linking it to the expression of an easily measurable protein, such as luciferase or β-galactosidase. For the V2 receptor, this is commonly achieved using a cAMP Response Element (CRE) reporter system. The signaling pathway initiated by V2 receptor activation and cAMP production leads to the activation of Protein Kinase A, which in turn phosphorylates and activates the CRE-Binding Protein (CREB). Activated CREB binds to CRE sequences in the promoter region of specific genes, driving their transcription.

In a CRE-based reporter assay, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple CRE sequences. When these cells, which also express the V2 receptor, are treated with Velmupressin, the resulting increase in cAMP leads to the expression of the luciferase enzyme. The activity of the enzyme, measured by the light produced upon addition of its substrate, is directly proportional to the level of V2 receptor activation. This approach was used to determine the agonist activity of Velmupressin at recombinant rat and human V2 receptors expressed in HEK293 cells.

Agonist Activity of Velmupressin at V2 Receptors
ReceptorCell LineAssay TypeEC₅₀ (nM)
Human V2 Receptor (hV2R)HEK293cAMP Response Element Luciferase Reporter0.07
Rat V2 Receptor (rV2R)HEK293cAMP Response Element Luciferase Reporter0.02

In Vivo Animal Models for Pharmacodynamic and Mechanistic Evaluation

Following in vitro characterization, in vivo animal models are essential for evaluating the pharmacodynamic properties and physiological mechanisms of action of Velmupressin. These studies provide critical information on how the compound affects complex biological systems, particularly renal function and body fluid homeostasis.

Rodents, particularly rats and mice, are the most commonly used animal models for studying renal physiology and the effects of vasopressin analogues. Different strains can be chosen based on the specific research question. For instance, normotensive rat strains like Wistar or Sprague-Dawley are used to study the effects of V2R agonists on water balance in a normal physiological context.

A particularly valuable model is the Brattleboro rat, which has a genetic defect that prevents it from synthesizing vasopressin, resulting in a condition of diabetes insipidus. These animals excrete large volumes of dilute urine and provide an excellent model for assessing the antidiuretic activity of V2R agonists like Velmupressin. Comparing the responses in vasopressin-deficient Brattleboro rats to those in vasopressin-replete strains, such as Long-Evans rats, allows researchers to specifically isolate the effects mediated by the exogenous compound. Transgenic mouse models, which can be engineered to have specific genetic modifications related to the vasopressin system, are also used to study the in vivo regulation and function of the V2 receptor.

To quantify the in vivo effects of Velmupressin in rodent models, researchers measure key physiological endpoints related to renal water handling. The most direct and informative of these are urine volume and urine osmolality.

After administration of the test compound, animals are typically housed in metabolic cages that allow for the separate collection of urine and feces over a defined period.

Urine Volume: The total volume of urine produced is measured. A potent V2 receptor agonist is expected to exert an antidiuretic effect, leading to a significant decrease in urine volume compared to vehicle-treated control animals.

Urine Osmolality: The concentration of solutes in the collected urine is measured using an osmometer. V2 receptor activation promotes water reabsorption in the kidney's collecting ducts, resulting in the excretion of more concentrated urine. Therefore, an increase in urine osmolality is a key indicator of Velmupressin's V2R-mediated activity.

These endpoints provide a quantitative assessment of the compound's antidiuretic potency and duration of action in a living organism.

Conceptual Data for In Vivo Physiological Endpoints Following Velmupressin Administration
Treatment GroupUrine Volume (mL/24h)Urine Osmolality (mOsm/kg)
Vehicle Control25.0800
Velmupressin (acetate)5.03200

Utilization of Specific Animal Models to Isolate V2 Receptor-Mediated Effects

To specifically investigate the effects mediated by the vasopressin V2 receptor, researchers utilize animal models that allow for the differentiation of V2-driven responses from those of other vasopressin receptor subtypes, such as the V1a receptor which primarily mediates vasoconstriction. The primary physiological function associated with V2 receptor activation is the regulation of water homeostasis via antidiuresis. Therefore, animal models relevant to this function are paramount in studying Velmupressin (acetate).

A key model employed in this context is the rat model of central diabetes insipidus (CDI). This condition is characterized by insufficient production of endogenous vasopressin, leading to polyuria (excessive urine production). By administering a selective V2 receptor agonist like Velmupressin (acetate) to these animals, researchers can directly observe its antidiuretic effects, evidenced by a reduction in urine output, in the absence of confounding endogenous hormone activity.

Studies involving the acute administration of selective V2 agonists to normal rats are also informative. These experiments demonstrate the direct impact on renal function, typically showing an increase in urine osmolality and a decrease in urine flow rate and sodium excretion. Chronic stimulation studies in rats can further elucidate the long-term consequences of sustained V2 receptor activation.

The choice of animal species is also a consideration, as species-specific differences in receptor physiology can exist. Rats are a commonly used preclinical model for evaluating the pharmacology of vasopressin analogues due to well-characterized physiological responses. Through the use of such models, the potent V2 receptor-mediated antidiuretic activity of Velmupressin (acetate) can be isolated and characterized, distinguishing it from potential V1a receptor-related vasopressor effects.

Table 1: Animal Models for Isolating V2 Receptor-Mediated Effects

Animal Model Research Focus Key Measured Parameters Rationale for Use
Rat Model of Central Diabetes Insipidus Antidiuretic Efficacy Urine Output, Urine Osmolality Allows for assessment of V2 agonist activity in a state of vasopressin deficiency.
Normal Wistar Rats (Acute Administration) Renal Water and Solute Handling Urine Flow Rate, Urine Osmolality, Sodium Excretion To determine the direct and immediate effects of V2 receptor stimulation on kidney function.
Normal Wistar Rats (Chronic Administration) Long-term Physiological Effects Blood Pressure, Urine Concentration To investigate the consequences of sustained V2 receptor activation.

Analytical Techniques for Velmupressin (Acetate) Characterization and Quantification in Research Samples

A suite of sophisticated analytical techniques is essential for the comprehensive study of Velmupressin (acetate), ensuring the integrity of the compound used in research and enabling its quantification in biological samples.

Chromatographic and Spectroscopic Methods for Purity and Identity Confirmation

The chemical integrity of Velmupressin (acetate) is critical for the validity of research findings. A combination of chromatographic and spectroscopic methods is employed to confirm the identity and assess the purity of the synthetic peptide.

High-performance liquid chromatography (HPLC), particularly in its reverse-phase configuration (RP-HPLC), is a cornerstone technique for purity analysis. It is used to monitor the efficiency of the synthesis process, including critical steps like peptide cyclization, and to quantify the final product's purity, which is often expected to be greater than 95%. The use of ultra-high-performance liquid chromatography (UHPLC) coupled with ultraviolet (UV) detection provides a powerful tool for identifying and quantifying the active pharmaceutical ingredient and any related impurities.

Mass spectrometry (MS) is indispensable for confirming the identity of Velmupressin (acetate). It provides a precise measurement of the compound's molecular weight, which can be compared against its theoretical mass calculated from its chemical formula (C44H64ClN11O10S2). This confirmation is vital to ensure the correct peptide has been synthesized.

Spectroscopic methods like infrared (IR) spectroscopy can also be utilized during the manufacturing process to monitor key structural transformations, such as the formation of the cyclic structure, which is crucial for the peptide's biological activity.

Table 2: Analytical Methods for Purity and Identity Confirmation of Velmupressin (Acetate)

Technique Application Information Provided
RP-HPLC / UHPLC-UV Purity Assessment & Quantification Percentage purity of the peptide; detection and quantification of impurities.
Mass Spectrometry (MS) Identity Confirmation Experimental molecular weight for verification against the theoretical mass.
Infrared (IR) Spectroscopy Synthesis Monitoring Confirmation of structural features, such as cyclization.

Quantification of Velmupressin (Acetate) in Biological Matrices of Research Animals

To understand the pharmacokinetic profile of Velmupressin (acetate), sensitive and specific analytical methods are required to measure its concentration in biological matrices such as plasma obtained from research animals. The complexity of these matrices necessitates robust analytical procedures.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in biological fluids. This technique offers high sensitivity and selectivity, allowing for the detection of very low concentrations of the analyte while minimizing interference from endogenous plasma components.

The typical workflow for quantifying Velmupressin (acetate) in animal plasma would involve several key steps. First, the analyte is extracted from the plasma sample, often using solid-phase extraction (SPE), to remove proteins and other interfering substances. An internal standard, such as a stable isotope-labeled version of Velmupressin, is added before extraction to ensure accuracy and precision. The extracted sample is then injected into a UPLC-MS/MS system for separation and detection. This methodology allows for the development of validated assays capable of accurately determining the concentration of Velmupressin (acetate) over time, which is essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical animal models.

Future Directions and Emerging Research Avenues for Velmupressin Acetate

Deeper Investigation into Novel V2 Receptor-Mediated Physiological Processes

The primary role of the vasopressin V2 receptor in regulating water reabsorption in the kidneys via the cAMP signaling pathway is well-established. However, mounting evidence points to the existence and functional importance of extrarenal V2 receptors. The high selectivity of Velmupressin (acetate) makes it an ideal instrument for dissecting these less-understood physiological processes, minimizing the confounding effects of V1a and V1b receptor activation.

Future research can leverage Velmupressin (acetate) to explore:

Endothelial Function: Investigating the V2 receptor's role in the endothelium, particularly in the stimulation and release of coagulation factors.

Inner Ear Homeostasis: Elucidating the mechanisms by which V2 receptors regulate fluid balance within the inner ear, a process implicated in certain vestibular disorders.

Cellular Growth and Apoptosis: Examining the potential involvement of V2 receptor signaling in mitogenesis and apoptosis in specific cell types, including certain tumor tissues.

By activating these extrarenal V2 receptors with a selective agonist like Velmupressin (acetate), researchers can map novel signaling pathways and physiological functions that have previously been challenging to isolate.

Exploration of Velmupressin (Acetate) as a Molecular Probe for Understanding Vasopressin Receptor Biology and Function

Velmupressin (acetate) serves as a valuable molecular probe for detailed pharmacological studies of vasopressin signaling. The vasopressin receptor family is characterized by distinct G protein-coupling specificities: V1a and V1b receptors couple to the Gq/11 class of G proteins, while the V2 receptor preferentially couples to Gs.

The unique characteristics of Velmupressin (acetate) facilitate several key research applications:

Dissecting Gs-Mediated Signaling: Its selective activation of the V2 receptor allows for the precise study of the downstream effects of Gs protein stimulation without cross-talk from Gq/11 pathways.

Receptor Trafficking and Desensitization: The compound can be used to study the dynamics of V2 receptor internalization, recycling, and desensitization, providing insights into how cells regulate their response to hormonal stimulation.

Pharmacological Profiling: Its short-acting nature is advantageous for in vitro and in vivo experimental models where a rapid onset and offset of action are required to study acute physiological responses.

The table below summarizes the key pharmacological properties of Velmupressin (acetate) that make it a suitable molecular probe.

PropertyValue/DescriptionSignificance for Research
Target Receptor Vasopressin V2 Receptor (V2R)Allows for specific investigation of V2R-mediated pathways.
EC50 (human V2R) 0.07 nM High potency enables use at low concentrations for precise effects.
EC50 (rat V2R) 0.02 nM Useful for translational studies in rodent models.
Selectivity High for V2R over V1a and V1b receptors Eliminates off-target effects from other vasopressin receptors.
Action Short-acting agonist Ideal for controlled experiments requiring rapid effect termination.

Development of Advanced Preclinical Models for Unraveling Complex Mechanistic Insights

To fully understand the complex mechanisms of action of Velmupressin (acetate), the development of sophisticated preclinical models is essential. While general advanced models like stem cell-derived in vitro systems and non-human primate models offer a path forward for complex research, specific models tailored to vasopressin research will yield more targeted insights.

Future preclinical research could involve:

Genetically Engineered Cell Lines: Creating cell lines that express mutant V2 receptors to study how specific amino acid changes affect binding, signaling, and trafficking in response to Velmupressin (acetate).

V2 Receptor Knockout/Knock-in Models: Utilizing animal models where the V2 receptor gene is deleted or replaced with a modified version. These models would be invaluable for studying the systemic and tissue-specific effects of selective V2 receptor activation by Velmupressin (acetate) in a complex physiological context.

Organoid Cultures: Developing kidney or other tissue-specific organoids to model the three-dimensional cellular environment and study the integrated physiological response to V2 receptor agonism in a more human-relevant system.

These advanced models will be crucial for bridging the gap between in vitro findings and potential in vivo applications, providing a more robust platform for mechanistic discovery.

Rational Design of Next-Generation Peptidic Agonists with Tailored Pharmacological Profiles based on Velmupressin (Acetate) SAR

The structure of Velmupressin (acetate) provides a foundation for the rational design of new peptidic agonists with customized pharmacological properties. Through detailed structure-activity relationship (SAR) studies, which systematically modify the peptide's structure to observe effects on its activity, researchers can develop next-generation compounds.

Key strategies in this area include:

Amino Acid Substitution: Systematically replacing amino acids in the Velmupressin (acetate) sequence with natural or unnatural amino acids to enhance receptor affinity, selectivity, or stability.

Backbone Modification: Introducing changes to the peptide backbone to increase resistance to proteolytic degradation, thereby extending the compound's half-life.

Conformational Constraints: Using techniques like cyclization to lock the peptide into a bioactive conformation, which can lead to increased potency and selectivity.

The goal of these medicinal chemistry efforts is to generate a portfolio of V2 receptor agonists with diverse profiles—some with longer durations for chronic conditions and others with even shorter, more potent actions for acute scenarios. This approach represents a shift from discovery to deliberate design, using the SAR of Velmupressin (acetate) as a blueprint for future therapeutic innovation.

Q & A

Q. How can researchers validate transcriptomic or proteomic data linking this compound to downstream signaling pathways (e.g., aquaporin-2 regulation)?

  • Methodological Answer : Combine RNA-seq/proteomics with functional validation (e.g., siRNA knockdown of candidate genes in renal tubular cells). Use chromatin immunoprecipitation (ChIP) to confirm VR binding to promoter regions of target genes. Data should be deposited in public repositories (e.g., GEO, PRIDE) with annotated metadata .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.